

An In-depth Technical Guide to the Chemical Properties of (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol

Cat. No.: B154611

[Get Quote](#)

Introduction

(3-Aminocyclobutyl)methanol is a bifunctional organic compound featuring a four-membered cyclobutane ring substituted with both an amino group and a hydroxymethyl group. This structure, which can exist as cis and trans stereoisomers, makes it a valuable and versatile building block in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold provides a defined three-dimensional orientation for its functional groups, a desirable trait for designing molecules that interact with specific biological targets. This document provides a comprehensive overview of the known chemical and physical properties of **(3-Aminocyclobutyl)methanol**, its role in pharmaceutical development, and relevant experimental considerations for researchers and scientists.

Core Chemical Properties

(3-Aminocyclobutyl)methanol is most commonly handled in its free base form or as a hydrochloride salt to improve stability and solubility.^[1] The properties vary slightly between its stereoisomers and salt forms.

Property	(3-Aminocyclobutyl)methanol (Free Base)	(3-Aminocyclobutyl)methanol HCl (Salt)
Molecular Formula	C ₅ H ₁₁ NO[2][3]	C ₅ H ₁₂ ClNO[1][4][5][6][7]
Molecular Weight	101.15 g/mol [2]	137.61 g/mol [1][4][6]
Appearance	-	Solid[6]
CAS Number	130369-00-5 (Isomer unspecified)[8]	130369-06-1 (Isomer unspecified)[5][7]
-	142733-65-1 (cis-isomer)[1][6]	
-	1284250-10-7 (trans-isomer)[4][9][10]	
SMILES	C1C(CC1N)CO[3]	C1C(CC1N)CO.Cl[5]
[C@@H]1(CO)C--INVALID-LINK--C1.[H]Cl (trans)[9]		
InChI	InChI=1S/C5H11NO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3,6H2[3]	InChI=1/C5H11NO.ClH/c6-5-1-4(2-5)3-7/h4-5,7H,1-3,6H2;1H/t4-,5-; (trans)[9]

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for confirming the structure and purity of **(3-Aminocyclobutyl)methanol**. While complete datasets are not always published, the expected spectral features can be predicted based on its functional groups.

Spectroscopy	Expected Features / Reported Data
¹ H NMR	Signals corresponding to protons on the cyclobutane ring, the methylene protons of the -CH ₂ OH group, and protons of the -NH ₂ and -OH groups. A spectrum for the trans-hydrochloride salt is available.[9]
¹³ C NMR	Four distinct signals are expected for the carbon atoms of the cyclobutane ring and one for the hydroxymethyl (-CH ₂ OH) carbon.
Infrared (IR)	<ul style="list-style-type: none">- O-H Stretch: Strong, broad absorption band at 3200-3400 cm⁻¹ due to hydrogen bonding.[11]- N-H Stretch: Medium absorption in the 3300-3500 cm⁻¹ region (primary amines often show a doublet).[12]- C-H Stretch: Absorption around 2900 cm⁻¹ from the cyclobutane and methylene groups.[11]- C-O Stretch: Strong absorption in the 1000-1300 cm⁻¹ range.[11]
Mass Spec. (EI)	<ul style="list-style-type: none">- Molecular Ion (M⁺): Peak at m/z 101 for the free base.- Key Fragments: Expected fragments include [M-1]⁺ (loss of H), [M-17]⁺ (loss of OH), and [M-31]⁺ (loss of CH₂OH).[13]The base peak for simple primary alcohols is often from alpha-cleavage.[14]

Physicochemical and Safety Data

Quantitative physicochemical data for **(3-Aminocyclobutyl)methanol** is limited in publicly available literature. The hydrochloride salt form is utilized to enhance aqueous solubility.[1]

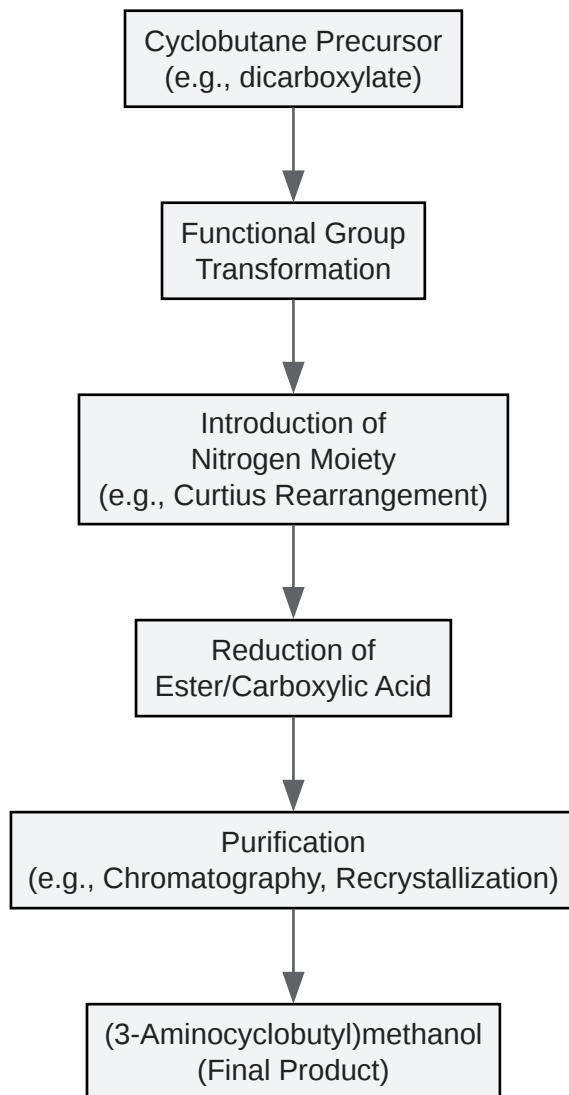
Property	Value / Information
XlogP (Predicted)	-0.6[3]
Hydrogen Bond Donors	2[15]
Hydrogen Bond Acceptors	2[15]
Rotatable Bond Count	1[4]
Storage Conditions	Store at 2-8°C under an inert atmosphere.[5]

Safety Information

The compound should be handled with appropriate precautions in a laboratory setting.

Hazard Class	Hazard Statement
Acute Toxicity, Oral	H302: Harmful if swallowed[5]
Skin Corrosion/Irritation	H315: Causes skin irritation[5]
Eye Damage/Irritation	H319: Causes serious eye irritation[5]
Acute Toxicity, Inhalation	H332: Harmful if inhaled[5]
STOT, Single Exposure	H335: May cause respiratory irritation[5]

Role in Drug Discovery and Development

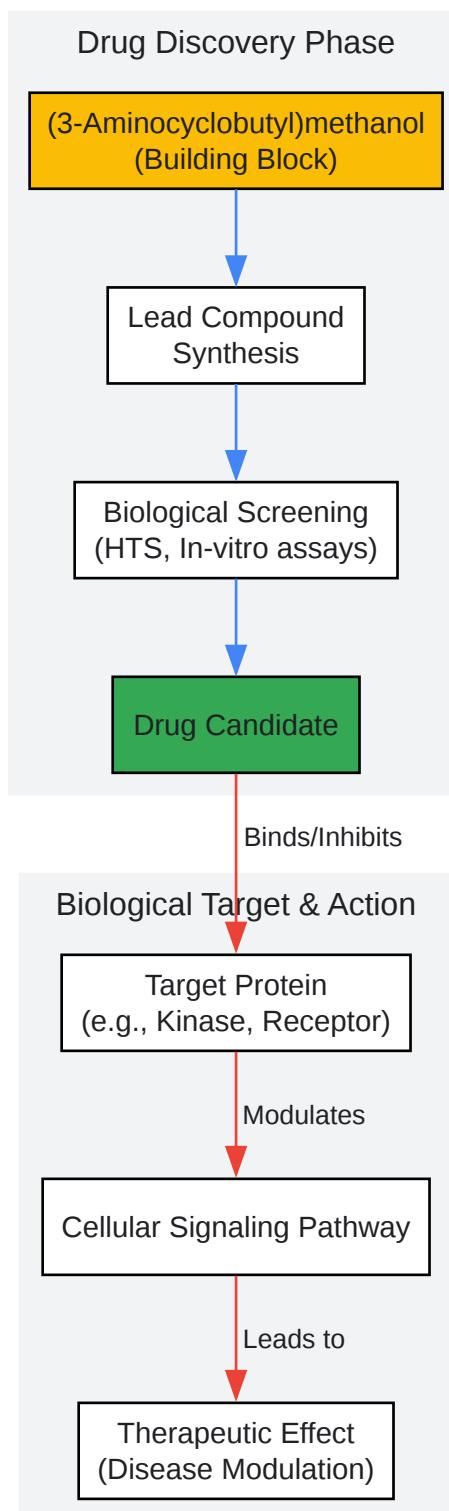

(3-Aminocyclobutyl)methanol's primary application is as a structural motif in the synthesis of novel drug candidates.[1] The rigid cyclobutane core allows for the precise positioning of substituents in space, which can enhance binding affinity and selectivity for protein targets.

- Scaffold for Small Molecules: It is a valuable building block for creating small-molecule inhibitors, enzyme modulators, and receptor ligands.[1]
- Therapeutic Areas: Its derivatives are explored in diverse fields including oncology, neurology, and infectious diseases.[1] Cyclobutane-containing compounds have demonstrated potential antimicrobial and anticancer activities.[16]

- Chiral Intermediate: The molecule serves as a chiral intermediate in asymmetric synthesis, aiding in the development of stereospecific medications.[1]
- Peptide Mimetics: Related aminocyclobutane structures have been incorporated into peptides to create analogs with improved properties. For example, analogs of the immunomodulatory peptide tuftsin were synthesized and assayed for their ability to stimulate interleukin-6 (IL-6) secretion.[17]

Experimental Protocols

Detailed, step-by-step synthetic protocols for **(3-Aminocyclobutyl)methanol** are proprietary or not widely published in the available literature. However, a general synthetic workflow can be conceptualized based on standard organic chemistry transformations. The diagram below illustrates a plausible, generalized approach to its synthesis.


[Click to download full resolution via product page](#)

Caption: A generalized synthetic workflow for **(3-Aminocyclobutyl)methanol**.

Signaling Pathways in Drug Development

(3-Aminocyclobutyl)methanol is not known to directly interact with specific signaling pathways. Instead, it serves as a foundational component for synthesizing more complex drug candidates that are designed to modulate such pathways. The development process involves incorporating this building block into a larger molecule, which is then tested for activity against biological targets like kinases, receptors, or enzymes that are critical nodes in cellular signaling cascades (e.g., MAPK, Akt, JAK-STAT pathways).

The logical flow from a chemical building block to a therapeutic agent is depicted below.

[Click to download full resolution via product page](#)

Caption: Role of a building block in the drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (cis-3-Aminocyclobutyl)methanol hydrochloride [myskinrecipes.com]
- 2. cas 2901-45-3|| where to buy ((1s,3s)-3-aminocyclobutyl)methanol [english.chemenu.com]
- 3. PubChemLite - (3-aminocyclobutyl)methanol (C5H11NO) [pubchemlite.lcsb.uni.lu]
- 4. (3-Aminocyclobutyl)methanol hydrochloride | lookchem [lookchem.com]
- 5. achmem.com [achmem.com]
- 6. (cis-3-Aminocyclobutyl)methanol hydrochloride | CymitQuimica [cymitquimica.com]
- 7. (3-aminocyclobutyl)methanol hydrochloride [allbiopharm.com]
- 8. 130369-00-5|(3-Aminocyclobutyl)methanol|BLD Pharm [bldpharm.com]
- 9. trans-3-AMino-cyclobutaneMethanol hydrochloride(1284250-10-7) 1H NMR spectrum [chemicalbook.com]
- 10. 1284250-10-7|((trans-3-Aminocyclobutyl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 11. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. m.youtube.com [m.youtube.com]
- 13. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. youtube.com [youtube.com]
- 15. chemscene.com [chemscene.com]
- 16. (1-Aminocyclobutyl)methanol hydrochloride (1392213-15-8) for sale [vulcanchem.com]

- 17. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of (3-Aminocyclobutyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154611#3-aminocyclobutyl-methanol-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com